2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol is a complex organic compound that features a benzoxazole ring, bromophenyl, and iodophenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol typically involves multiple steps, including the formation of the benzoxazole ring and subsequent functionalization with bromophenyl and iodophenol groups. Common synthetic routes may involve:
Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Bromination: Introduction of the bromophenyl group can be done using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Iodination: The iodophenol group can be introduced using iodine or iodinating reagents like potassium iodide (KI) in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under appropriate conditions to replace the halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential as a pharmaceutical intermediate or active compound in drug development.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol involves its interaction with molecular targets and pathways. The compound’s effects are likely mediated through:
Binding to Specific Receptors: The benzoxazole ring and halogenated phenyl groups may interact with specific receptors or enzymes, modulating their activity.
Pathway Modulation: It may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar halogenated phenyl groups.
Bromine Compounds: Compounds containing bromine, which share similar reactivity and chemical properties.
Intermetallic Compounds: Although different in nature, intermetallic compounds share the complexity and potential for diverse applications.
Properties
Molecular Formula |
C20H12BrIN2O2 |
---|---|
Molecular Weight |
519.1 g/mol |
IUPAC Name |
2-[[2-(4-bromophenyl)-1,3-benzoxazol-6-yl]iminomethyl]-6-iodophenol |
InChI |
InChI=1S/C20H12BrIN2O2/c21-14-6-4-12(5-7-14)20-24-17-9-8-15(10-18(17)26-20)23-11-13-2-1-3-16(22)19(13)25/h1-11,25H |
InChI Key |
DAWXPFTXAQPMNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)C=NC2=CC3=C(C=C2)N=C(O3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.